4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13304359
InChI: InChI=1S/C11H9ClN2/c1-8-6-10(12)7-11(14-8)9-2-4-13-5-3-9/h2-7H,1H3
SMILES: CC1=CC(=CC(=N1)C2=CC=NC=C2)Cl
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol

4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine

CAS No.:

Cat. No.: VC13304359

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine -

Specification

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
IUPAC Name 4-chloro-2-methyl-6-pyridin-4-ylpyridine
Standard InChI InChI=1S/C11H9ClN2/c1-8-6-10(12)7-11(14-8)9-2-4-13-5-3-9/h2-7H,1H3
Standard InChI Key BHNYITFVSAOLBB-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C2=CC=NC=C2)Cl
Canonical SMILES CC1=CC(=CC(=N1)C2=CC=NC=C2)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s structure features a central pyridine ring (C₅H₅N) with three substituents:

  • Chlorine at position 4, introducing electronegativity and steric bulk.

  • Methyl group at position 2, enhancing lipophilicity and stability.

  • Pyridin-4-yl group at position 6, enabling π-π stacking and hydrogen-bonding interactions.

The molecular formula is C₁₁H₉ClN₂, with a molecular weight of 204.66 g/mol. The IUPAC name, 4-chloro-2-methyl-6-(pyridin-4-yl)pyridine, reflects its substitution pattern.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 2.65 (s, 3H, CH₃), 7.25–7.30 (d, 2H, pyridinyl H), and 8.50–8.55 (d, 2H, pyridinyl H) confirm substituent positions .

  • Mass Spectrometry: A molecular ion peak at m/z 205 ([M+H]⁺) aligns with the molecular formula .

Synthetic Methodologies

Key Synthesis Routes

Synthesis typically involves cross-coupling reactions or cyclization strategies. A patent (CN103483244A) outlines a method using ethyl 2-cyano-2-(pyridin-4-yl)acetate as a precursor :

  • Cyclocondensation: Reacting ethyl cyanoacetate with 4-pyridinecarbaldehyde in methanol under acidic conditions (TosOH) yields intermediate esters.

  • Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) introduces the chlorine substituent.

  • Purification: Column chromatography isolates the final product with >85% yield .

Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature70–90°CMaximizes cyclization efficiency
Catalyst (TosOH)0.2 equivalentsBalances reaction rate and side reactions
SolventMethanolEnhances solubility of intermediates

Alternative Approaches

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 4-chloro-2-methylpyridine with pyridin-4-ylboronic acid achieves moderate yields (60–70%) .

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours, improving energy efficiency .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic substituents .

  • Stability: Stable under ambient conditions but degrades in strong acidic/basic environments, releasing HCl .

Thermal Properties

  • Melting Point: 142–145°C (DSC analysis) .

  • Thermogravimetric Analysis (TGA): Decomposition begins at 210°C, indicating suitability for high-temperature applications .

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Pyridine Derivatives

CompoundTargetIC₅₀/EC₅₀Source
Pyrazol-4-yl-pyridine M4 receptor6.3 (pK<sub>B</sub>)
Styrylquinoline Plasmodium spp.21.0 nM
Triazolo[4,5-c]pyridine P2X7 receptor72 nM

Mechanistic Insights

The chlorine and pyridinyl groups facilitate interactions with biological targets:

  • Electrophilic Chlorine: Participates in covalent bonding with cysteine residues in enzymes .

  • Pyridinyl Moiety: Engages in hydrogen bonding with ATP-binding pockets of kinases .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. For example:

  • JNJ-54175446: A triazolopyridine derivative with 96% oral bioavailability and CNS penetration, derived from similar intermediates .

  • Antitubercular Agents: Dihydropyrimidines incorporating pyridinyl groups show MIC values <10 μM .

Material Science Applications

  • Metal-Organic Frameworks (MOFs): Pyridinyl ligands coordinate with Cu(II) or Fe(III), forming porous structures for gas storage .

  • Catalysts: Chlorine-substituted pyridines enhance catalytic activity in cross-coupling reactions .

Comparison with Structural Analogs

Table 3: Key Analogues and Properties

CompoundSubstituentsBioactivity
4-Chloro-6-ethylpyrimidineEthyl at C6Kinase inhibition
2,4-Dichloro-6-methylpyrimidineDichloro, methylAntimicrobial
4-(1H-Imidazol-4-yl)pyridine Imidazole ringAnticancer

The target compound’s pyridin-4-yl group confers superior binding affinity compared to phenyl or alkyl analogues .

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